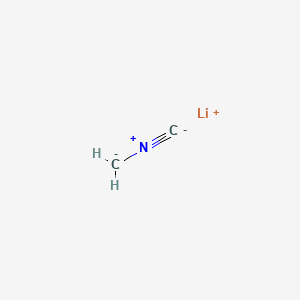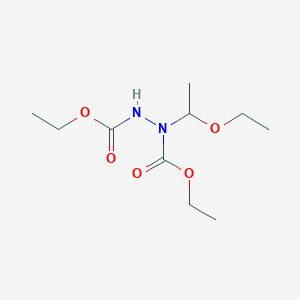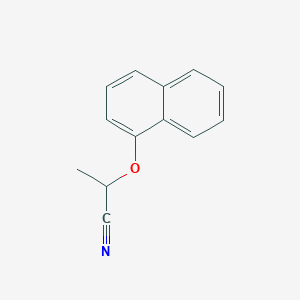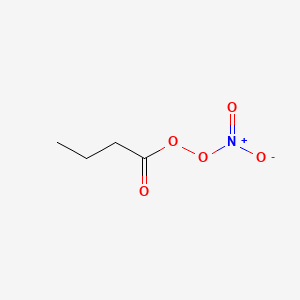
Peroxide, nitro 1-oxobutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, nitro 1-oxobutyl is an organic compound with the molecular formula C4H7NO5 It is characterized by the presence of both peroxide and nitro functional groups, making it a unique and reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, nitro 1-oxobutyl typically involves the oxidation of nitroalkanes or the reduction of nitro compounds. One common method is the oxidation of primary amines to nitro compounds using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or sodium perborate . The reaction conditions often require a solvent-free environment or the use of silica gel to control the reactivity of ozone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors provide precise control over temperature and reaction time, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, nitro 1-oxobutyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, sodium perborate, and various catalysts such as cobalt acetate . Reaction conditions often involve controlled temperatures and the use of solvents or solid supports to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroalkanes, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
Peroxide, nitro 1-oxobutyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of peroxide, nitro 1-oxobutyl involves the generation of oxidative radicals, which can interact with various molecular targets. These radicals can oxidize cellular components, leading to structural changes and functional disruptions . The compound’s reactivity is influenced by its peroxide and nitro groups, which facilitate electron transfer and radical formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroalkanes: Compounds with similar nitro groups but lacking the peroxide functionality.
Peroxides: Compounds with peroxide groups but without the nitro functionality.
Nitroaromatics: Aromatic compounds with nitro groups, such as nitrobenzene.
Uniqueness
Peroxide, nitro 1-oxobutyl is unique due to the combination of peroxide and nitro groups in a single molecule. This dual functionality enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
27746-48-1 |
|---|---|
Molekularformel |
C4H7NO5 |
Molekulargewicht |
149.10 g/mol |
IUPAC-Name |
nitro butaneperoxoate |
InChI |
InChI=1S/C4H7NO5/c1-2-3-4(6)9-10-5(7)8/h2-3H2,1H3 |
InChI-Schlüssel |
HZUMMZVMNQSPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


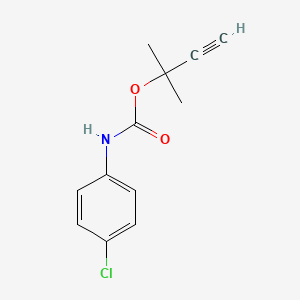
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

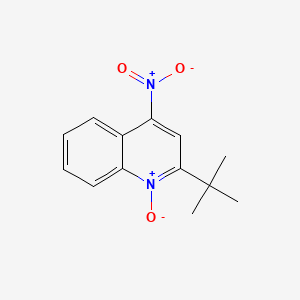
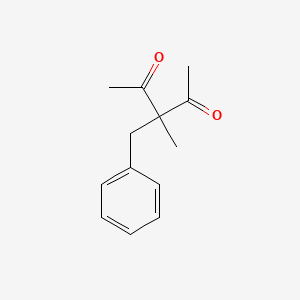
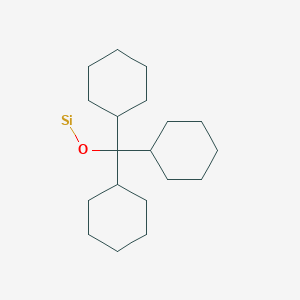
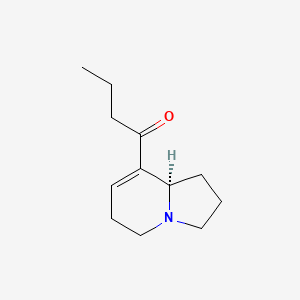
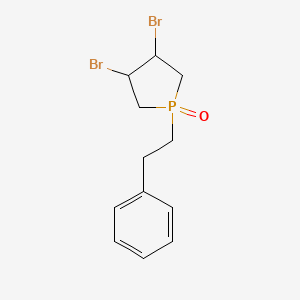
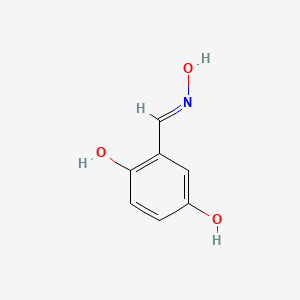
![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
